N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide
Description
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide is a specialized acetimidamide derivative characterized by a 3-methoxypyrrolidine substituent. The compound’s core structure—comprising an amidoxime (N-hydroxyacetimidamide) group—confers reactivity in cyclization and coordination chemistry, as observed in related compounds .
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O2/c1-12-6-2-3-10(4-6)5-7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI Key |
MHJQOKPSAHTXGZ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CCN(C1)C/C(=N/O)/N |
Canonical SMILES |
COC1CCN(C1)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide typically involves the following steps:
Formation of the Methoxypyrrolidine Ring: This step involves the reaction of a suitable precursor with methanol and a base to form the methoxypyrrolidine ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Acetimidamide Moiety: This step involves the reaction of the intermediate compound with an appropriate amidine reagent under controlled conditions to form the acetimidamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The methoxypyrrolidine ring can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the methoxypyrrolidine ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences:
Energetic Derivatives: NTAA () demonstrates the utility of nitro-tetrazole substituents in high-energy materials, a property absent in the methoxypyrrolidine analog.
Synthetic Pathways :
- NTAA is synthesized via hydroxylamine hydrochloride treatment of 5-nitrotetrazol-3-acetonitrile (96% yield) .
- Steroidal acetimidamides () undergo cyclization with guanidine or acetimidamide under mild conditions, suggesting possible routes for functionalizing the target compound’s pyrrolidine ring.
Applications: Energetic Materials: NTAA derivatives (NTOM, NTOF) are prioritized for explosive precursors due to nitro-group stability .
Biological Activity
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 198.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydroxy group is believed to participate in hydrogen bonding with target proteins, facilitating modulation of their activity.
Pharmacological Activities
- Anticancer Activity :
- Antiviral Effects :
- Neuroprotective Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of FASN; apoptosis induction | , |
| Antiviral | Modulation of lipid synthesis | |
| Neuroprotective | Potential protective effects |
Detailed Research Findings
- Anticancer Studies :
- Antiviral Research :
- Neuroprotection :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
